Isopropyl unoprostone
Overview
Description
Isopropyl unoprostone is the isopropyl ester of unoprostone . It is a prostaglandin analogue used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are clinically unresponsive to other ocular antihypertensive agents . It is marketed under the trade name Rescula for the management of open-angle glaucoma and ocular hypertension .
Molecular Structure Analysis
The molecular formula of Isopropyl unoprostone is C25H44O5 . The IUPAC name is propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate . The molecular weight is 424.6 g/mol .
Physical And Chemical Properties Analysis
Isopropyl unoprostone is a prostaglandins Falpha, a ketone, and an isopropyl ester . It is functionally related to an unoprostone .
Scientific Research Applications
Ocular Microcirculation Improvement
Isopropyl Unoprostone has been shown to significantly increase microcirculatory blood flow in the human ocular fundus, likely due to a reduction in vascular resistance. This effect was observed in the optic nerve head and choroid-retina, suggesting its potential in enhancing ocular health by improving blood flow (Makimoto et al., 2002).
Vascular Effects in Eye
Research indicates that Isopropyl Unoprostone directly relaxes the rabbit ciliary artery, independent of endothelium, prostaglandins, CGRP, or nitric oxide. This relaxation is distinct from that caused by Ca2+ antagonists, presenting a unique mechanism of action (Hayashi et al., 2000).
Impact on Melanogenesis
Isopropyl Unoprostone affects melanogenesis and the nature of melanin in mouse epidermal melanocytes, indicating its influence on iridial pigmentation. This could have implications for understanding the drug’s effects on eye color and melanin production (Kashiwagi et al., 2001).
Neuroprotection and Photoreceptor Protection
Studies have shown that Isopropyl Unoprostone has neuroprotective effects, protecting retinal cells from oxidative stress- and light-induced damage. This protective action is mediated by activating BK channels, suggesting its potential in treating retinal diseases like retinitis pigmentosa (Tsuruma et al., 2011).
Effects on Corneal Epithelial Cells
The drug's impact on the barrier function of cultured rabbit corneal epithelium has been investigated, with findings showing that Isopropyl Unoprostone in combination with a preservative damages the corneal barrier function, but not when the drug is used alone. This highlights the importance of formulation components on drug safety and efficacy (Wang et al., 2001).
Mechanisms of Action on Trabecular Meshwork
Research into the mechanisms of action of Isopropyl Unoprostone on trabecular meshwork contractility suggests that it may lower intraocular pressure by affecting aqueous outflow through inhibition of endothelin-dependent mechanisms and interacting with maxi-K channels. This provides insight into its ocular hypotensive effects (Thieme et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl unoprostone | |
CAS RN |
120373-24-2 | |
Record name | Isopropyl unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone isopropyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNOPROSTONE ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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